molecular formula C11H14FNS B13254738 N-(5-fluoro-2-methylphenyl)thiolan-3-amine

N-(5-fluoro-2-methylphenyl)thiolan-3-amine

Cat. No.: B13254738
M. Wt: 211.30 g/mol
InChI Key: KZYLNPDIJDAMJA-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-methylphenyl)thiolan-3-amine: is a chemical compound with the molecular formula C11H14FNS and a molecular weight of 211.30 g/mol . This compound is characterized by the presence of a thiolane ring substituted with a 5-fluoro-2-methylphenyl group and an amine group. It is primarily used for research purposes in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-2-methylphenyl)thiolan-3-amine typically involves the following steps :

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-methylphenylamine and thiolane derivatives.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction temperature is maintained between 0°C to 25°C.

    Catalysts and Reagents: Catalysts such as palladium or copper may be used to facilitate the reaction. Common reagents include reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes described above but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-2-methylphenyl)thiolan-3-amine undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding thiolane derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures (50°C to 80°C).

    Reduction: Sodium borohydride, ethanol, and room temperature.

    Substitution: Alkyl halides, base catalysts like potassium carbonate, and solvents like dichloromethane.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted thiolane derivatives .

Scientific Research Applications

N-(5-fluoro-2-methylphenyl)thiolan-3-amine has a wide range of applications in scientific research :

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-fluoro-2-methylphenyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluoro-5-methylphenyl)thiolan-3-amine
  • N-(4-fluoro-2-methylphenyl)thiolan-3-amine
  • N-(5-chloro-2-methylphenyl)thiolan-3-amine

Uniqueness

N-(5-fluoro-2-methylphenyl)thiolan-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 5-fluoro-2-methylphenyl group enhances its reactivity and potential biological activities compared to other similar compounds .

Properties

Molecular Formula

C11H14FNS

Molecular Weight

211.30 g/mol

IUPAC Name

N-(5-fluoro-2-methylphenyl)thiolan-3-amine

InChI

InChI=1S/C11H14FNS/c1-8-2-3-9(12)6-11(8)13-10-4-5-14-7-10/h2-3,6,10,13H,4-5,7H2,1H3

InChI Key

KZYLNPDIJDAMJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)NC2CCSC2

Origin of Product

United States

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